(2S,3S)-3-[[(2E)-2-(2-azaniumyl-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate
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Overview
Preparation Methods
The synthesis of Aztreonam involves several steps, starting with the preparation of the β-lactam ring, which is a key structural component. The synthetic route typically involves the use of penicillin-binding protein-3 (PBP-3) inhibitors and various catalysts to facilitate the reaction . Industrial production methods often employ advanced techniques to ensure high yield and purity, including the use of specialized reactors and purification systems .
Chemical Reactions Analysis
Aztreonam undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and temperature control to ensure the desired reaction pathway. The major products formed from these reactions are typically derivatives of the original compound, which may have different biological activities .
Scientific Research Applications
Aztreonam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Used clinically to treat infections caused by Gram-negative bacteria, particularly in patients who are allergic to penicillin.
Mechanism of Action
Aztreonam exerts its effects by binding to and inactivating penicillin-binding protein-3 (PBP-3), which is involved in bacterial cell wall synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The molecular targets and pathways involved include the β-lactam ring and various bacterial enzymes that are essential for cell wall synthesis .
Comparison with Similar Compounds
Aztreonam is unique among β-lactam antibiotics due to its monobactam structure, which makes it particularly effective against Gram-negative bacteria. Similar compounds include:
Penicillin: A β-lactam antibiotic that is effective against a broad range of bacteria but can cause allergic reactions in some patients.
Cephalosporin: Another β-lactam antibiotic with a broader spectrum of activity but also associated with allergic reactions.
Carbapenem: A β-lactam antibiotic with a very broad spectrum of activity, often used as a last resort for resistant infections.
Aztreonam’s uniqueness lies in its ability to be used in patients who are allergic to other β-lactam antibiotics, making it a valuable option in clinical settings .
Properties
IUPAC Name |
(2S,3S)-3-[[(2E)-2-(2-azaniumyl-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBZJONDBGPKJ-IYZXUIDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)[NH3+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)[NH3+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.